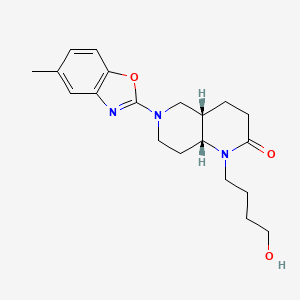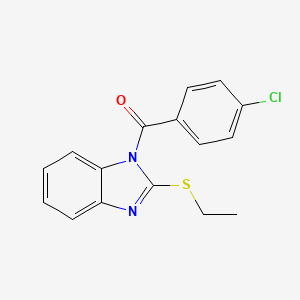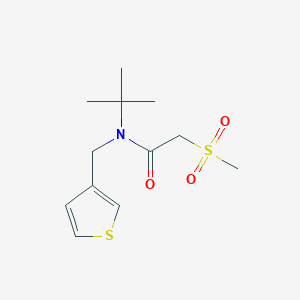
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. This increase in GABA levels has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Mecanismo De Acción
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have minimal side effects and a low potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its high selectivity for GABA-T inhibition, which reduces the potential for off-target effects. Another advantage is its ability to increase GABA levels in the brain without affecting other neurotransmitter systems. One limitation of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid research include exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders and depression. In addition, further studies are needed to investigate the long-term effects of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid on the brain and its potential for tolerance and dependence. Finally, the development of more soluble forms of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could improve its potential for clinical use.
Conclusion
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Further research is needed to explore its potential therapeutic applications in other neurological and psychiatric disorders and to investigate its long-term effects on the brain.
Métodos De Síntesis
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-cyclohexen-1-ylcarbonyl chloride with 2-methoxyphenol to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to give 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The purity of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be increased by recrystallization or chromatographic purification.
Propiedades
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-25-16-9-5-6-10-17(16)26-20(19(23)24)11-13-21(14-12-20)18(22)15-7-3-2-4-8-15/h2-3,5-6,9-10,15H,4,7-8,11-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBRPMAPUWRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3CCC=CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)
![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)
